

BDP FL-PEG5-acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **BDP FL-PEG5-acid**

Cat. No.: **B12283007**

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Introduction: **BDP FL-PEG5-acid** is a versatile fluorescent labeling reagent and linker molecule designed for a wide range of applications in biological research and drug development. It incorporates the highly efficient and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and a terminal carboxylic acid group. This unique combination of features makes it an invaluable tool for researchers seeking to fluorescently label biomolecules, enhance the solubility of hydrophobic compounds, and construct advanced molecular probes such as Proteolysis Targeting Chimeras (PROTACs).

The BDP FL core provides exceptional brightness and photostability, making it a superior alternative to traditional green fluorescent dyes like fluorescein (FITC). The PEG5 spacer not only increases the water solubility of the molecule and its conjugates but also provides a flexible linker arm that can mitigate steric hindrance in binding assays. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules through standard and efficient coupling chemistries.

This technical guide provides an in-depth overview of the properties, applications, and experimental protocols for **BDP FL-PEG5-acid**, tailored for researchers, scientists, and drug development professionals.

Core Properties and Specifications

Chemical and Physical Properties

The fundamental chemical and physical properties of **BDP FL-PEG5-acid** are summarized in the table below. Proper storage and handling are crucial for maintaining the integrity and reactivity of the compound.

Property	Value
IUPAC Name	1-(5,5-difluoro-7,9-dimethyl-5H-4λ ⁴ ,5λ ⁴ -dipyrrolo[1,2-c:2',1'-f][1][2][3]diazaborinin-3-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azadocosan-22-oic acid[1][4]
CAS Number	2093197-98-7
Chemical Formula	C ₂₇ H ₄₀ BF ₂ N ₃ O ₈
Molecular Weight	583.44 g/mol
Purity	>95% (typically confirmed by HPLC and/or NMR)
Solubility	Soluble in DMSO, DMF, and DCM; low solubility in water.
Appearance	Orange solid (or as specified by the supplier).
Storage Conditions	Store at -20°C in the dark. It is recommended to desiccate the product. The compound is stable for several weeks at ambient temperature during shipping.

Fluorescent Properties and Comparison

BDP FL is renowned for its excellent photophysical properties, which often surpass those of other commonly used green fluorescent dyes. The table below provides a quantitative comparison.

Property	BDP FL	Fluorescein (FITC)	Alexa Fluor™ 488	EGFP (Enhanced Green Fluorescent Protein)
Excitation Maximum (λ_{ex})	~503 nm	~491 nm	~496 nm	~488 nm
Emission Maximum (λ_{em})	~509 nm	~516 nm	~519 nm	~507 nm
Molar Extinction Coeff. (ϵ)	$\sim 80,000$ $\text{M}^{-1}\text{cm}^{-1}$	$\sim 75,000$ $\text{M}^{-1}\text{cm}^{-1}$	$\sim 73,000$ $\text{M}^{-1}\text{cm}^{-1}$	$\sim 55,000$ $\text{M}^{-1}\text{cm}^{-1}$
Fluorescence Quantum Yield (Φ)	~0.9	~0.7-0.9 (pH dependent)	~0.92	~0.60
Photostability	High	Low	High	Moderate
pH Sensitivity	Relatively insensitive	High (fluorescence decreases at lower pH)	Low	Moderate

Experimental Protocols

Protein Labeling via EDC/NHS Coupling

The terminal carboxylic acid of **BDP FL-PEG5-acid** can be conjugated to primary amines (e.g., lysine residues on a protein) using a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method first activates the carboxylic acid to form a more stable amine-reactive NHS ester, which then reacts with the primary amine to form a stable amide bond.

Materials:

- Protein of interest in an amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for activation; 0.1 M phosphate buffer, pH 7.2-8.0 for conjugation).
- **BDP FL-PEG5-acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column for purification

Procedure:

- Preparation of Reagents:
 - Dissolve the protein of interest in the activation buffer at a concentration of 2-10 mg/mL.
 - Prepare a 10 mM stock solution of **BDP FL-PEG5-acid** in anhydrous DMSO.
 - Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in the activation buffer.
- Activation of **BDP FL-PEG5-acid**:
 - In a microcentrifuge tube, combine the **BDP FL-PEG5-acid** stock solution with the activation buffer.
 - Add a molar excess of EDC and Sulfo-NHS to the **BDP FL-PEG5-acid** solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the **BDP FL-PEG5-acid**.
 - Incubate the reaction for 15-30 minutes at room temperature.
- Conjugation to Protein:
 - Adjust the pH of the protein solution to 7.2-8.0 by adding the conjugation buffer.

- Add the activated **BDP FL-PEG5-acid** solution to the protein solution. A 10-20 fold molar excess of the labeling reagent to the protein is a common starting point for optimization.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
 - Purify the labeled protein from excess dye and reaction byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~503 nm (for BDP FL).

Synthesis of a Fluorescent PROTAC

BDP FL-PEG5-acid is an ideal linker for the synthesis of fluorescent PROTACs, enabling the visualization and tracking of the PROTAC molecule in cellular assays. The following is a representative protocol for synthesizing a PROTAC where the **BDP FL-PEG5-acid** linker connects a warhead (targeting the protein of interest) and an E3 ligase ligand.

Materials:

- Warhead with a free amine group
- E3 ligase ligand with a free amine group
- **BDP FL-PEG5-acid**
- Peptide coupling reagents (e.g., HATU, PyBOP)
- Anhydrous DMF

- DIPEA (N,N-Diisopropylethylamine)
- TFA (Trifluoroacetic acid)
- DCM (Dichloromethane)
- Boc-protected amine-PEG linker (if needed for modular synthesis)
- Preparative HPLC for purification

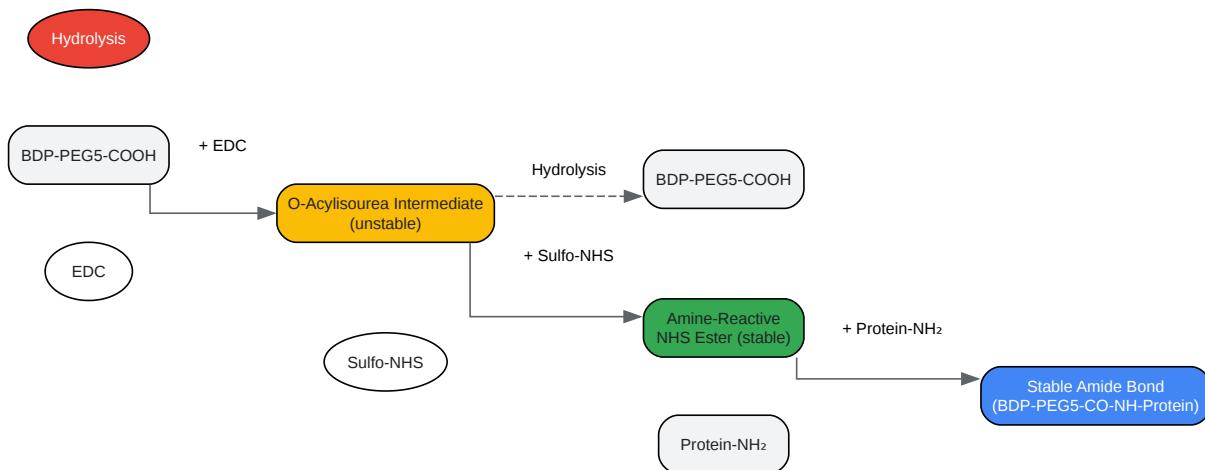
Procedure (Modular Approach):

- Coupling of **BDP FL-PEG5-acid** to the Warhead:
 - Dissolve the **BDP FL-PEG5-acid** (1.0 eq) in anhydrous DMF.
 - Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
 - Add the amine-containing warhead (1.1 eq) to the reaction mixture.
 - Stir the reaction at room temperature overnight.
 - Monitor the reaction by LC-MS.
 - Upon completion, purify the warhead-linker conjugate by preparative HPLC.
- Coupling of the Warhead-Linker Conjugate to the E3 Ligase Ligand:
 - The purified warhead-linker conjugate will have a terminal carboxylic acid from the **BDP FL-PEG5-acid**. This can now be coupled to the amine-containing E3 ligase ligand using the same peptide coupling chemistry described in step 1.
 - Dissolve the warhead-linker conjugate (1.0 eq) in anhydrous DMF.
 - Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
 - Add the amine-containing E3 ligase ligand (1.1 eq).

- Stir the reaction at room temperature overnight.
- Monitor the reaction by LC-MS.
- Purification and Characterization:
 - Purify the final fluorescent PROTAC by preparative HPLC.
 - Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Visualizations

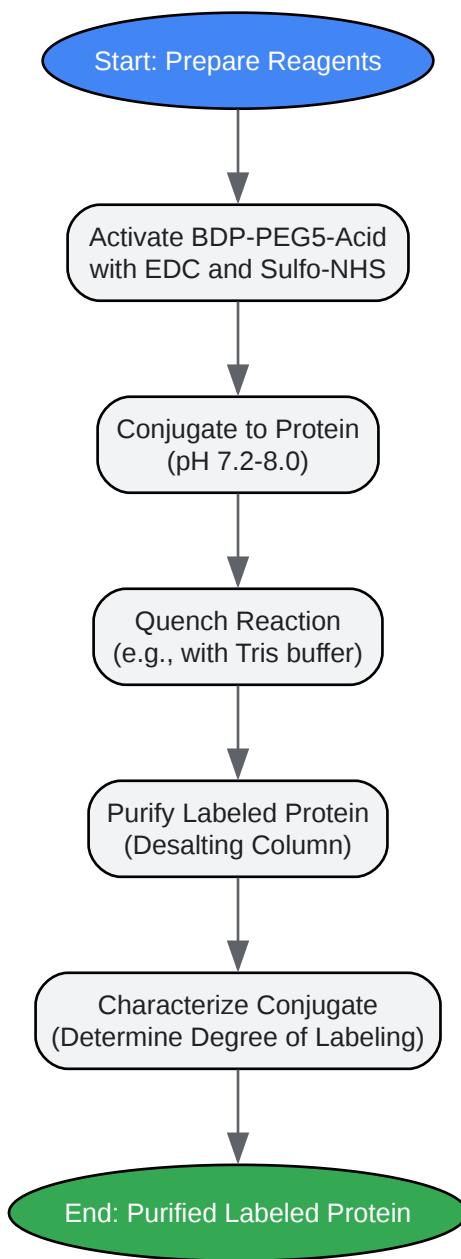
EDC/NHS Coupling Mechanism



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Caption: Mechanism of EDC/Sulfo-NHS mediated amide bond formation.

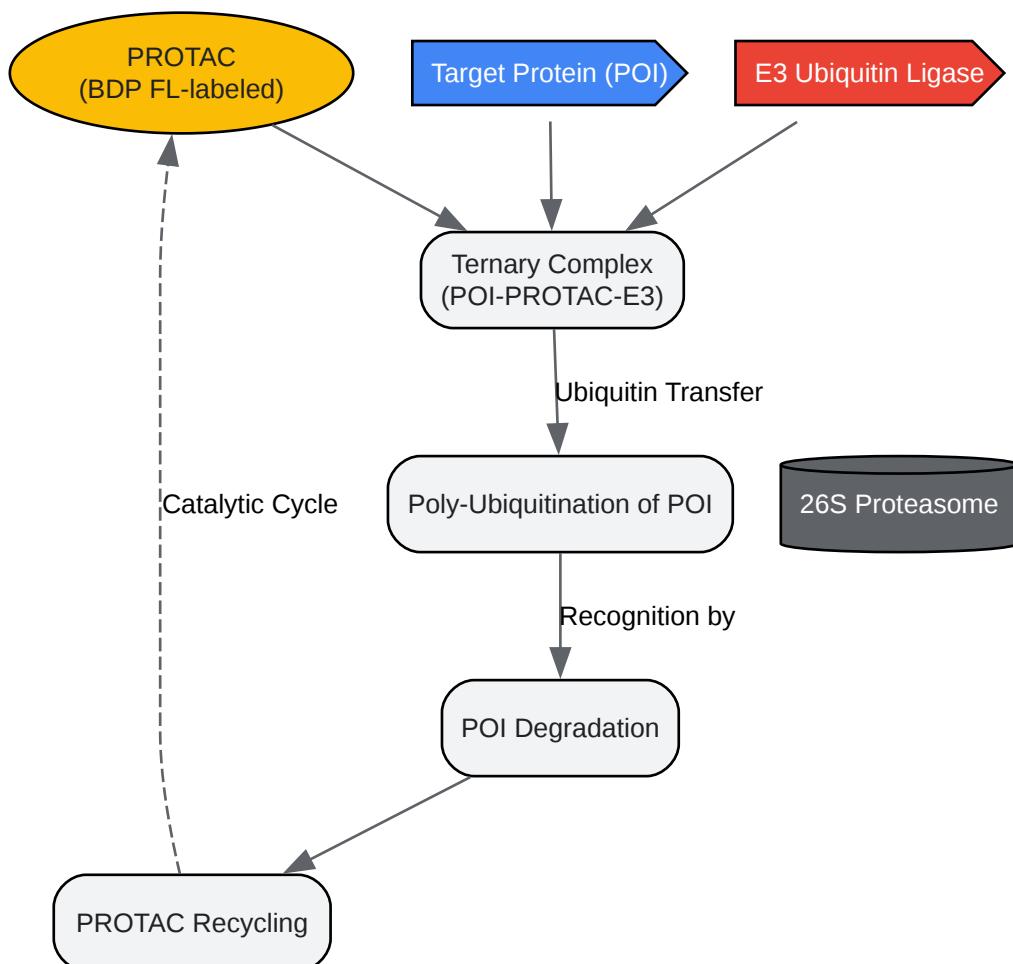
Protein Labeling Workflow



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Caption: Experimental workflow for protein labeling with **BDP FL-PEG5-acid**.

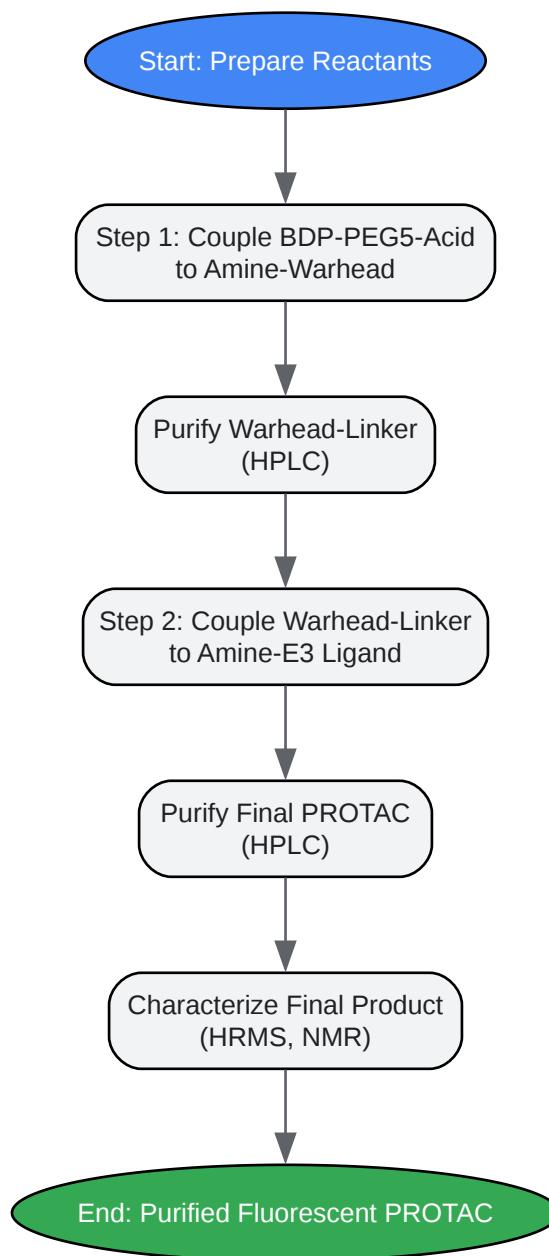
PROTAC Mechanism of Action



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Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow



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Caption: Modular workflow for the synthesis of a fluorescent PROTAC.

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